1-(2-Chloro-6-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Chloro-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol . This compound is characterized by the presence of a chloro group, a methylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(2-Chloro-6-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(methylthio)benzaldehyde with acetone in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Chloro-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylthio groups can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-(2-Chloro-6-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Methylthio)phenyl)propan-2-amine: This compound has a similar structure but with an amine group instead of a chloro group.
2-(5-chloro-2-(methylthio)phenyl)propan-2-ol: This compound has a hydroxyl group instead of a ketone group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(2-chloro-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)6-8-9(11)4-3-5-10(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
JGOKWYRHEVNAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1Cl)SC |
Origin of Product |
United States |
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